molecular formula C10H8ClNO3 B13624716 4-Oxo-1,4-dihydroquinoline-6-carboxylicacidhydrochloride

4-Oxo-1,4-dihydroquinoline-6-carboxylicacidhydrochloride

Cat. No.: B13624716
M. Wt: 225.63 g/mol
InChI Key: URAYXLHFRLIIKW-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a quinoline derivative characterized by a carboxylic acid group at the 6-position and a ketone group at the 4-position of the heterocyclic ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, particularly in antimicrobial agents. Structurally, it belongs to the fluoroquinolone class when fluorinated substituents are present, though its non-fluorinated form retains significance in studies of physicochemical properties and bioactivity .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H

InChI Key

URAYXLHFRLIIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves:

  • Formation of substituted anthranilic acid derivatives or quinoline esters.
  • Cyclization to form the quinoline ring system.
  • Functional group transformations including ester hydrolysis and amine substitutions.
  • Final isolation as the hydrochloride salt.

Detailed Stepwise Preparation (Based on Patent US4822801A)

A well-documented method involves the following key steps:

  • Starting Material Preparation:

    • Reaction of tetrafluoroanthranilic acid with acetic anhydride and acetic acid to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.
  • Formation of Acyl Chloride:

    • Conversion of the above acid to the corresponding benzoyl chloride using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) at -30°C.
  • Cyclization:

    • Treatment of the acyl chloride intermediate with triethylorthoformate and acetic anhydride at 150°C for 2 hours to promote cyclization.
  • Amination and Ring Closure:

    • Addition of cyclopropylamine in tert-butanol to the cyclized intermediate, followed by stirring overnight.
    • Ring closure induced by potassium tert-butoxide at 50°C for 18 hours.
  • Hydrolysis and Salt Formation:

    • Hydrolysis of the ester intermediate with acetic acid and 4N hydrochloric acid at 100°C for 4 hours.
    • The product precipitates as the hydrochloride salt, which is filtered, washed, and dried.

Yields and Purity:

  • The final product is obtained as a solid with high purity.
  • Elemental analysis confirms the composition consistent with the hydrochloride salt.

Alternative Synthetic Route (Based on Recent Research Articles)

Another efficient approach involves:

  • N-Alkylation:

    • Starting from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, N-alkylation is performed using alkyl halides (e.g., allyl bromide) in dry DMF with potassium carbonate and catalytic sodium iodide at reflux.
  • Saponification:

    • The N-alkylated esters are hydrolyzed under basic conditions (NaOH in THF/water) at room temperature for 24 hours.
  • Acidification and Isolation:

    • The reaction mixture is acidified to pH 4-5 with hydrochloric acid to precipitate the carboxylic acid.
  • Formation of Hydrochloride Salt:

    • Treatment with hydrochloric acid in aqueous media to yield the hydrochloride salt of the target compound.

Advantages:

  • This method is scalable and uses milder conditions.
  • It avoids the use of harsh reagents like oxalyl chloride.
  • It provides high yields (~90%) and purity without extensive chromatographic purification.

Summary of Key Reaction Conditions

Step Reagents & Conditions Temperature Time Yield (%) Notes
Acyl chloride formation Oxalyl chloride, DCM, catalytic DMF -30°C 1 hour - Low temperature to avoid side reactions
Cyclization Triethylorthoformate, acetic anhydride 150°C 2 hours - Promotes quinoline ring closure
Amination Cyclopropylamine, tert-butanol Room temp Overnight - Introduces amine substituent
Ring closure Potassium tert-butoxide 50°C 18 hours - Finalizes quinoline framework
Hydrolysis & salt formation Acetic acid, 4N HCl 100°C 4 hours - Precipitates hydrochloride salt
N-Alkylation (alternative) Alkyl halide, K2CO3, NaI, DMF Reflux (~65°C) 28 hours 93 Efficient N-substitution
Saponification (alternative) NaOH aqueous, THF Room temperature 24 hours 97 Converts ester to carboxylic acid
Acidification & isolation HCl aqueous Room temperature - - Precipitates acid hydrochloride

Summary Table of Preparation Methods

Method Source Starting Material Key Reagents Advantages Disadvantages
US Patent US4822801A Tetrafluoroanthranilic acid Oxalyl chloride, triethylorthoformate, cyclopropylamine, potassium tert-butoxide, HCl High specificity, well-documented Multi-step, uses hazardous reagents
Recent Research (2022) 4-Oxo-1,4-dihydroquinoline esters Allyl bromide, K2CO3, NaI, NaOH, HCl Scalable, green, high yield Longer reaction times, reflux needed
Literature Review (Pharmacomodulations) 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters Sodium methanolate, phenyl ether, NaH, halogenoalkyl derivatives Versatile for various substitutions Requires careful control of conditions

Final Remarks

The preparation of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is well-established through several synthetic routes. The choice of method should consider factors such as:

  • Desired substitution pattern on the quinoline nucleus.
  • Scale of synthesis.
  • Availability and cost of reagents.
  • Environmental and safety considerations.

The combination of classical organic synthesis techniques with modern green chemistry principles offers efficient pathways to this important compound, facilitating its use in pharmaceutical development and research.

Chemical Reactions Analysis

Oxidation Reactions

The keto group and aromatic ring undergo oxidation under specific conditions:

Reagent/ConditionsProductNotesSources
Hydrogen peroxide (H₂O₂)Quinoline N-oxide derivativesSelective oxidation at N1 position
Peracids (e.g., mCPBA)Epoxides or dihydrodiolsSide-chain oxidation observed

Oxidation with H₂O₂ yields N-oxide derivatives, which are intermediates for further functionalization. Stronger oxidizers like peracids may modify the quinoline ring or side chains.

Reduction Reactions

The keto group and aromatic system participate in reduction:

Reagent/ConditionsProductYieldSources
Sodium borohydride (NaBH₄)4-Hydroxyquinoline derivatives~75%*
Lithium aluminum hydride (LiAlH₄)Fully reduced tetrahydroquinolineNot reported

*Yields approximated from analogous reactions in. NaBH₄ selectively reduces the keto group to a hydroxyl group, while LiAlH₄ may fully reduce the ring.

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions:

Reaction TypeReagents/ConditionsPosition ModifiedProduct ApplicationSources
HalogenationCl₂/FeCl₃ or Br₂/AlBr₃C5 or C7Antibacterial analogs
NitrationHNO₃/H₂SO₄C8Precursor for amine derivatives

Chlorination at C5/C7 enhances bioactivity, as seen in structurally related quinolones . Nitrated derivatives serve as intermediates for amination.

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic reactions:

Reaction TypeReagents/ConditionsProductYieldSources
EsterificationEthanol/HCl (Fischer-Speier)Ethyl ester derivatives85-90%*
AmidationAmines + DCC/HOBtCarboxamide analogs70-80%

*Reported for analogous compounds. Esterification improves lipophilicity, while amidation is critical for developing receptor-targeted drugs .

Decarboxylation

Thermal or acidic decarboxylation modifies the core structure:

ConditionsProductApplicationSources
Heating >200°C or HCl/Δ4-Oxo-1,4-dihydroquinolineSimplified scaffold for SAR studies

This reaction removes the carboxylic acid group, enabling structural simplification.

Metal Complexation

The compound acts as a ligand for transition metals:

Metal SaltConditionsComplex TypeStabilitySources
Cu(II) acetateAqueous ethanol, pH 7-8Octahedral coordinationHigh
Fe(III) chlorideMethanol refluxTridentate chelatesModerate

Metal complexes show enhanced antimicrobial activity compared to the free ligand.

pH-Dependent Tautomerization

The compound exhibits keto-enol tautomerism:

pH RangeDominant FormImplicationsSources
Acidic (pH < 3)Keto formEnhanced electrophilic reactivity
Neutral/alkalineEnol formFacilitates metal chelation

Tautomeric equilibrium influences reactivity in biological and synthetic contexts.

Scientific Research Applications

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . In anticancer research, it may interact with various cellular pathways to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 3- vs. 6-Carboxylic Acid Derivatives

The position of the carboxylic acid group significantly impacts physicochemical and biological properties. For example:

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (C10H7NO3) has a log P of ~1.2 and pKa ~3.5, favoring moderate lipophilicity and acidity suitable for cellular uptake .
  • 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride introduces a hydrophilic chloride counterion, increasing water solubility and altering ionization behavior.
Table 1: Physicochemical Properties of Selected Quinoline Carboxylic Acids
Compound Molecular Formula log P pKa Solubility (mg/mL)
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid C10H7NO3 1.2 3.5 2.8 (pH 7.4)
4-Oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride C10H8ClNO3 0.9* 2.8* 12.5 (pH 7.4)
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid C11H7NO5 -0.5 2.1, 4.3 5.1 (pH 7.4)

*Estimated based on hydrochloride salt effects.

Substituent Effects: Halogens and Hydrophobic Groups

  • Fluoroquinolones (e.g., 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride): Fluorine at position 6 enhances antibacterial activity by improving DNA gyrase binding. The hydrochloride salt increases solubility (>20 mg/mL) and oral bioavailability .
  • Chloro Derivatives (e.g., 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide): Chlorine at position 6 reduces log P (1.8 vs. 2.3 for non-chlorinated analogs) but improves thermal stability due to stronger halogen bonding .

Crystallographic and Stability Comparisons

  • Crystal Packing: X-ray diffraction of 8-chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reveals π-π stacking interactions between quinoline cores, stabilizing the 1D chain structure. Similar interactions are predicted for the 6-carboxylic analog .
  • Thermal Stability : Hydrochloride salts generally exhibit higher melting points (>250°C) compared to free acids (~200°C) due to ionic lattice stabilization .

Biological Activity

4-Oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Overview of Biological Activities

The biological activities of 4-oxo-1,4-dihydroquinoline derivatives are extensive, including:

  • Antiviral Activity: Several studies have demonstrated that derivatives of this compound exhibit significant anti-HIV activity. For instance, a series of 8-methyl-4-oxo-1,4-dihydroquinoline derivatives were synthesized and evaluated for their efficacy against HIV integrase, showing promising results with low cytotoxicity (EC50 values < 150 µM) .
  • Cannabinoid Receptor Agonism: Research indicates that certain derivatives selectively activate CB2 cannabinoid receptors, which are implicated in various physiological processes. These compounds showed high affinity for CB2 receptors and behaved as agonists in binding assays .
  • Antibacterial Properties: The compound has also been reported to possess antibacterial activity against various pathogens, making it a potential candidate for developing new antibiotics .

2. Synthesis and Structure-Activity Relationship

The synthesis of 4-oxo-1,4-dihydroquinoline derivatives typically involves multi-step reactions starting from simpler quinoline precursors. The following table summarizes key synthetic routes and yields for selected derivatives:

CompoundSynthesis RouteYield (%)Biological Activity
8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazideReaction with hydrazine hydrate80%Anti-HIV
4-Oxo-1,4-dihydroquinoline-3-carboxamideCarboxylation followed by amidation75%CB2 Agonist
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateEsterification followed by hydrolysis87%Antibacterial

Case Study 1: Anti-HIV Activity

A study focused on the synthesis of a novel series of compounds based on the 4-hydroxyquinoline scaffold. Among these, compound 8b with a 4-fluorobenzoyl group exhibited the most potent anti-HIV activity with an EC50 of 75 µM. The docking studies indicated that these compounds bind similarly to known integrase inhibitors, suggesting a viable pathway for drug development against HIV .

Case Study 2: Cannabinoid Receptor Activation

In another investigation, a set of 4-oxo-1,4-dihydroquinoline derivatives was synthesized to explore their interaction with cannabinoid receptors. Compounds exhibited selective agonism towards the CB2 receptor, which is associated with anti-inflammatory effects. Molecular modeling revealed that these compounds interact through hydrogen bonds and hydrophobic interactions, enhancing their selectivity .

4. Conclusion and Future Directions

The biological activities of 4-oxo-1,4-dihydroquinoline derivatives highlight their potential as therapeutic agents in treating viral infections and modulating cannabinoid pathways. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity while exploring their mechanisms of action in greater detail.

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the C3 carbonyl carbon (~177 ppm) and aromatic protons (δ 7.5–8.5 ppm for H-5 and H-8). The hydrochloride salt shifts NH protons downfield (δ 12–15 ppm) .
  • FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (broad, HCl salt).
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ peaks; fragmentation patterns confirm the quinoline backbone .

How do structural modifications at position 7 impact antimicrobial activity?

Advanced Research Question
Position 7 substituents (e.g., piperazine, methylpiperazine) govern bacterial DNA gyrase binding. For example, a 3-methylpiperazine group in gatifloxacin enhances Gram-positive coverage by improving hydrophobic interactions with topoisomerase IV . Comparative MIC studies against E. coli and S. aureus reveal that bulkier substituents reduce activity, while electron-withdrawing groups (e.g., fluorine) increase potency .

What strategies resolve contradictions in solubility data across studies?

Advanced Research Question
Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. For aqueous solubility, employ shake-flask methods at physiological pH (1.2–7.4) with UV quantification. Reported solubility for the hydrochloride salt ranges from 20–50 mg/mL in water, depending on crystallinity .

How are deuterated analogs synthesized for metabolic studies?

Advanced Research Question
Deuterium incorporation at stable positions (e.g., methyl groups) is achieved via acid-catalyzed exchange or using deuterated reagents (e.g., D₂O, CD₃I). For example, moxifloxacin-D3 is synthesized by replacing the 8-methoxy group with a deuterated analog, confirmed by mass shifts in LC-MS (e.g., +3 Da) . These analogs are used in pharmacokinetic studies to track metabolic pathways without isotopic interference.

What computational methods predict binding affinity to bacterial targets?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with DNA gyrase (PDB: 1KZN). Key parameters include binding free energy (ΔG < −8 kcal/mol) and hydrogen bonding with Ser84 and Glu88 residues. MD simulations (100 ns) assess stability of the drug-enzyme complex, with RMSD values < 2.0 Å indicating robust binding .

How are process-related impurities identified and quantified?

Advanced Research Question
Impurities (e.g., chlorinated byproducts, desfluoro derivatives) are characterized using LC-MS/MS and compared against pharmacopeial standards (e.g., Enrofloxacin Impurity E in ). Quantitation limits (LOQ < 0.05%) are established via spiked recovery experiments. For example, 7-chloro derivatives form under excessive chlorination during synthesis and are mitigated by controlled reagent addition .

What are the challenges in scaling up synthesis from lab to pilot scale?

Advanced Research Question
Key issues include exothermic reactions during cyclization and polymorphism control. Pilot-scale batches require jacketed reactors for temperature modulation (−5°C to 25°C) and in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring. Particle size distribution (PSD) analysis ensures consistent crystallinity, critical for bioavailability .

How does the hydrochloride salt form influence stability under accelerated conditions?

Basic Research Question
The hydrochloride salt improves hygroscopic stability compared to the free base. Accelerated stability testing (40°C/75% RH for 6 months) shows < 2% degradation via HPLC. Degradation products include decarboxylated quinoline derivatives, identified by LC-MSⁿ .

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